molecular formula C10H20Cl4N2O4 B13783882 N,N-Bis(2-chloroethyl)-N',N'-bis(carboxymethyl)ethylenediamine dihydrochloride CAS No. 91192-75-5

N,N-Bis(2-chloroethyl)-N',N'-bis(carboxymethyl)ethylenediamine dihydrochloride

Cat. No.: B13783882
CAS No.: 91192-75-5
M. Wt: 374.1 g/mol
InChI Key: RKJCHNZBFWVQCF-UHFFFAOYSA-N
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Description

2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride is a chemical compound with the molecular formula C10H20Cl4N2O4 and a molecular weight of 374.089 g/mol. It is known for its unique structure, which includes two carboxymethyl groups and two chloroethyl groups attached to an azaniumyl ethyl backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride involves several steps. One common method includes the reaction of ethylenediamine with chloroacetic acid to form the intermediate bis(carboxymethyl)ethylenediamine. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Complex Formation: The carboxymethyl groups can form complexes with metal ions, which can be useful in various applications.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The carboxymethyl groups can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride can be compared with similar compounds such as:

    Ethylenediaminetetraacetic acid (EDTA): Both compounds have carboxymethyl groups that can chelate metal ions, but EDTA lacks the chloroethyl groups.

    Diethylenetriaminepentaacetic acid (DTPA): Similar to EDTA, DTPA has additional carboxymethyl groups but does not have chloroethyl groups.

    N,N-bis(carboxymethyl)ethylenediamine: This compound is an intermediate in the synthesis of 2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride and shares some structural similarities.

Properties

CAS No.

91192-75-5

Molecular Formula

C10H20Cl4N2O4

Molecular Weight

374.1 g/mol

IUPAC Name

2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azanium;dichloride

InChI

InChI=1S/C10H18Cl2N2O4.2ClH/c11-1-3-13(4-2-12)5-6-14(7-9(15)16)8-10(17)18;;/h1-8H2,(H,15,16)(H,17,18);2*1H

InChI Key

RKJCHNZBFWVQCF-UHFFFAOYSA-N

Canonical SMILES

C(C[NH+](CC(=O)O)CC(=O)O)[NH+](CCCl)CCCl.[Cl-].[Cl-]

Origin of Product

United States

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